molecular formula C4H5N3O B3177863 3-Aminopyridazin-4-OL CAS No. 25015-73-0

3-Aminopyridazin-4-OL

Cat. No.: B3177863
CAS No.: 25015-73-0
M. Wt: 111.1 g/mol
InChI Key: VTDOOVLHUVVIFL-UHFFFAOYSA-N
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Description

3-Aminopyridazin-4-OL is a heterocyclic organic compound featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 4. This structure confers unique electronic and hydrogen-bonding properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-3(8)1-2-6-7-4/h1-2H,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOOVLHUVVIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601727
Record name 3-Aminopyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-73-0
Record name 3-Amino-4-pyridazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25015-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridazin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like acetic acid or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridazin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminopyridazin-4-OL, a compound of increasing interest in the field of medicinal chemistry, has shown promising applications in various scientific research areas. Its structural properties lend it to potential use in drug development, particularly as a therapeutic agent in treating several diseases. This article explores the applications of this compound, highlighting its synthesis, biological activities, and potential case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with an amino group at the 3-position and a hydroxyl group at the 4-position. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, which is crucial for its application in research and development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study reported that certain derivatives displayed enhanced activity against resistant strains of Staphylococcus aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways. Case studies involving different cancer cell lines have shown promising results, suggesting that further exploration could lead to new cancer therapies .

Carbonic Anhydrase Inhibition

Recent research has identified this compound as a potential inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibition of specific CA isozymes could have therapeutic implications for conditions such as glaucoma and edema . The structure-activity relationship (SAR) studies have provided insight into how modifications to the compound can enhance its inhibitory efficacy.

Data Table: Summary of Biological Activities

Activity TypeReferenceObservations
Antimicrobial Effective against resistant Staphylococcus aureus
Anticancer Induces apoptosis in multiple cancer cell lines
Carbonic Anhydrase Inhibition Potential therapeutic implications for glaucoma

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains. Results indicated that modifications to the amine group significantly increased antimicrobial potency, particularly against Gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-Aminopyridazin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence: The provided materials lack direct data on this compound, necessitating extrapolation from structural analogs.
  • Pyridine vs. Pyridazine : Pyridazines generally exhibit higher dipole moments and metabolic stability compared to pyridines, which may influence their suitability for specific applications2.

Biological Activity

3-Aminopyridazin-4-OL is a compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring with an amino group at position 3 and a hydroxyl group at position 4. Its chemical structure can be represented as follows:

C4H5N3O\text{C}_4\text{H}_5\text{N}_3\text{O}

This compound exhibits unique physicochemical properties that contribute to its biological activity, including weak basicity and a high dipole moment, which facilitate interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various pyridazinone derivatives that demonstrated potent inhibitory effects on the viability of human cancer cell lines, such as liver (HEP3BPN), breast (MDA453), and leukemia (HL60) cells. Among these, certain derivatives showed activity comparable to standard chemotherapeutic agents like methotrexate .

Table 1: Anticancer Activity of Pyridazinone Derivatives

CompoundCell LineIC50 (µM)Remarks
4gHEP3BPN2.5Potent antiangiogenic activity against TNFα, VEGF
4iMDA4533.0Strong inhibition of proangiogenic cytokines
MethotrexateHL601.8Standard reference

Antiangiogenic Effects

This compound has been identified as a potential antiangiogenic agent. It inhibits key proangiogenic factors such as TNFα and VEGF, which are crucial in tumor progression and metastasis. The antiangiogenic properties were assessed using in vitro assays where the compound demonstrated significant inhibition of endothelial cell proliferation and migration .

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have also been explored. Research indicates that certain compounds derived from this class exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the structure can enhance antimicrobial potency, with some compounds outperforming established antibiotics like ciprofloxacin against multidrug-resistant strains .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus7.81More active than ciprofloxacin
Compound BEscherichia coli15.62Equivalent to ciprofloxacin
Compound CEnterococcus faecalis7.81Equivalent to ciprofloxacin

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and angiogenesis.
  • Interaction with Cellular Pathways : It modulates various signaling pathways that regulate cell growth and survival.
  • Antioxidant Properties : Some studies suggest that derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Recent clinical studies have investigated the efficacy of pyridazine derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A derivative was tested in animal models for hepatocellular carcinoma, showing a reduction in tumor size and improved survival rates.
  • Antimicrobial Efficacy Study : In vitro tests revealed that certain derivatives significantly inhibited bacterial growth in biofilms, suggesting potential for treating chronic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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